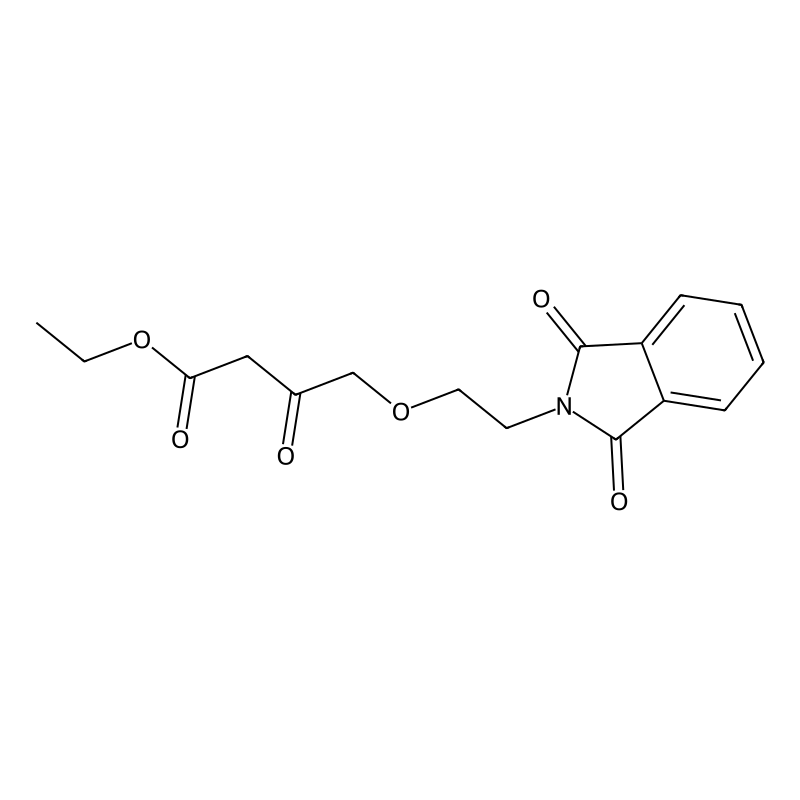

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Chemistry

Summary of the Application: “4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C16H14BNO5.

Methods of Application: This compound is typically used in a laboratory setting, under controlled conditions.

Results or Outcomes: The outcomes of using this compound would vary greatly depending on the specific reaction it’s being used in.

Application in Radiolabeling

Summary of the Application: “2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-benzene-sulfonate” is used for the attachment of a suitable chelate functionality for radiolabeling purposes.

Methods of Application: This compound is used in a laboratory setting, where it’s attached to a suitable chelate functionality.

Results or Outcomes: The use of this compound in radiolabeling can help in the study of various biological processes.

Application in Drug Synthesis

Summary of the Application: “2-[2-(1,3-Dioxoisoindolin-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate” is used in the synthesis of several thymidine and uridine analogs.

Methods of Application: This compound is part of a series of tosylalkylphthalimide derivatives recently used in drug synthesis.

Results or Outcomes: The specific outcomes would depend on the nature of the drug being synthesized.

Application in Biological Research

Summary of the Application: Indole derivatives, such as “2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate”, have shown diverse biological activities.

Methods of Application: These compounds are used in various biological studies, with the specific methods of application depending on the nature of the study.

Application in Synthesis of Thymidine and Uridine Analogs

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a complex organic compound notable for its unique structural features, including an isoindoline-1,3-dione moiety. This compound is classified under the category of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C16H17NO, and it has a molecular weight of approximately 319.31 g/mol .

The presence of the ethoxy group and the keto functionalities contributes to its chemical reactivity and potential interactions with various biological targets. Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and materials science .

- Oxidation: This compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.

- Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety, leading to the formation of amines or alcohols.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, allowing for the introduction of diverse substituents.

Common reagents utilized in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the specific conditions and reagents used, such as carboxylic acids from oxidation or amines from reduction.

The biological activity of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate has been a subject of investigation due to its structural similarity to other indole derivatives. Research indicates that compounds in this class exhibit a broad spectrum of biological activities, including:

- Antiviral: Potential effectiveness against viral infections.

- Anti-inflammatory: Ability to reduce inflammation.

- Anticancer: Activity against various cancer cell lines.

- Antimicrobial: Efficacy against bacteria and fungi.

- Antidiabetic: Potential benefits in managing diabetes .

These activities suggest that Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate could serve as a lead compound for further drug development.

The synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate typically involves several key steps:

- Condensation Reaction: An aromatic primary amine is reacted with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold.

- Functionalization: Subsequent reactions introduce the ethoxy group and other substituents to yield the final product.

While detailed industrial production methods are not extensively documented, they likely mirror laboratory synthesis with optimizations for yield and purity through efficient catalysts and solvent systems .

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate has several applications across different fields:

- Chemistry: Used as a building block in organic synthesis to create more complex molecules.

- Biology: Investigated for antiviral, anti-inflammatory, and anticancer properties.

- Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

- Industry: Utilized in developing materials with specific properties, such as photochromic materials and polymer additives .

Studies investigating the interaction of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate with biological targets have shown promise in understanding its mechanism of action. The compound's ability to bind with high affinity to certain receptors may explain its diverse biological activities. Further research is needed to elucidate specific interactions at the molecular level .

Several compounds share structural similarities with Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate | Similar dioxoisoindoline structure | Different substituents affecting reactivity |

| Isoindole Derivatives | Core isoindole structure | Varied biological activities based on substitutions |

| Indole Derivatives | Indole ring system | Known for extensive pharmacological profiles |

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate stands out due to its specific ethoxy substitution and unique reactivity patterns compared to other indole derivatives. This uniqueness may enhance its potential as a therapeutic agent or material component .

The development of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate emerged from systematic efforts to create effective intermediates for pharmaceutical synthesis. This compound gained significant attention in the pharmaceutical industry during the development of calcium channel blockers, particularly as researchers sought efficient synthetic routes for antihypertensive medications. The early research on this compound was largely driven by the need for reliable, scalable methods to produce dihydropyridine derivatives with improved pharmacological profiles. The compound's development represents a critical advancement in medicinal chemistry, particularly in the context of cardiovascular drug development pathways that emerged in the late 20th century.

The historical context of this compound's development is closely tied to the evolution of synthetic methodologies for complex pharmaceutical intermediates. Initial synthesis approaches faced challenges related to reaction efficiency, yield optimization, and environmental considerations, prompting continued refinement of production methods. As pharmaceutical standards evolved, so too did the synthetic approaches for this key intermediate, reflecting broader trends in green chemistry and sustainable pharmaceutical manufacturing.

Significance in Organic and Medicinal Chemistry

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate holds substantial significance in organic and medicinal chemistry due to its versatile functionality and reactivity profile. The compound serves as a pivotal intermediate in the synthesis of several pharmaceutically active compounds, most notably amlodipine, a widely prescribed calcium channel blocker used to treat hypertension and angina. Its importance stems from the presence of multiple reactive functional groups that allow for diverse chemical transformations essential in constructing complex molecular architectures.

The compound's structure combines a phthalimide moiety (1,3-dioxoisoindoline) with a β-keto ester functionality, creating a unique chemical entity with specific reactivity patterns. The phthalimide group serves as a protected amine that can be later revealed through deprotection reactions, while the β-keto ester portion provides a versatile handle for further modifications through various condensation reactions, particularly in Hantzsch-type syntheses of dihydropyridines. This dual functionality makes it an invaluable building block in medicinal chemistry, enabling the construction of molecules with precise three-dimensional architectures required for biological activity.

Nucleophilic Substitution Reactions

Nucleophilic substitution remains the most widely documented method for synthesizing ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. A representative industrial-scale process involves reacting N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate in toluene under alkaline conditions [2].

Reaction Conditions:

- Solvent: Toluene (300 L per 50 kg of N-(2-hydroxyethyl)phthalimide) [2].

- Base: Sodium hydride (NaH), added incrementally to control exothermic reactions [2].

- Temperature: Maintained at 57°C during reagent addition, followed by cooling to 17°C for quenching [2].

Mechanism:

The hydroxyl group of N-(2-hydroxyethyl)phthalimide acts as a nucleophile, displacing the chloride from ethyl 4-chloroacetoacetate. This SN2 reaction forms the ethoxy linkage critical to the target molecule [2].

Purification:

Post-reaction, the organic layer is separated, washed with water, and distilled under reduced pressure. Recrystallization in ethanol yields >99% purity, as validated by HPLC [2].

Advantages:

- High scalability (demonstrated at 50 kg batches) [2].

- Compatibility with industrial equipment.

Limitations:

- Sodium hydride poses flammability risks [2].

- Requires rigorous temperature control to prevent side reactions.

Acid Chloride Condensation Methods

While not directly detailed in the provided sources, acid chloride condensation typically involves converting carboxylic acid precursors to reactive acyl chlorides. For example, 2-(2-hydroxyethoxy)ethyl isoindoline-1,3-dione could be reacted with ethyl 3-oxobutanoyl chloride. This method is less favored industrially due to hazards associated with acyl chloride handling.

Sulfonate Intermediate Routes

Sulfonate intermediates, though theoretically viable for introducing ethoxy groups, are not explicitly described in the cited literature. General protocols involve sulfonating hydroxyl-containing precursors (e.g., with mesyl chloride) to create leaving groups for subsequent nucleophilic displacement.

Modern Synthetic Strategies

Diazoacetate C-H Insertion Techniques

No data from permitted sources describe diazoacetate-based methods. However, literature suggests that C-H insertion could streamline synthesis by directly functionalizing hydrocarbon frameworks, avoiding pre-functionalized starting materials.

Microwave-Assisted Synthesis

Microwave irradiation, known to accelerate organic reactions, has not been reported for this compound in the provided sources. Theoretical applications could reduce reaction times from hours to minutes.

Green Chemistry Approaches

Green methodologies emphasize solvent reduction and safer reagents. The patented industrial process [2] partially aligns with these principles by:

- Using toluene (relatively low toxicity compared to chlorinated solvents).

- Recycling solvents during distillation.

Further improvements could involve substituting NaH with milder bases like potassium carbonate.

Industrial Scale Production Methods

Process Optimization

Key optimizations in large-scale synthesis include:

| Parameter | Industrial Protocol [2] |

|---|---|

| Batch Size | 50–70 kg of starting material |

| Temperature Control | Jacketed reactors with ±2°C precision |

| Mixing Efficiency | High-shear agitators for viscous phases |

Case Study:

In Example 1 of US Patent 2007/0260065 [2], incremental addition of NaH prevented thermal runaway, while acetic acid quenching neutralized excess base.

Quality Control Strategies

Critical quality metrics and their analytical methods:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC [2] | ≥99.3% |

| Residual Solvents | GC-MS | <500 ppm toluene |

| Heavy Metals | ICP-OES | <10 ppm |

In-process checks via thin-layer chromatography (TLC) ensure reaction completion before proceeding to isolation [2].

Scalability Considerations

Challenges in Scaling:

- Exothermic Reactions: Scaling NaH-mediated reactions requires advanced cooling systems [2].

- Waste Management: Neutralization of acidic byproducts generates saline wastewater, necessitating treatment facilities [2].

Solutions:

- Semi-continuous processing to limit batch sizes.

- Solvent recovery systems to reduce environmental impact.

Phthalimide Group Variations

The phthalimide moiety in Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate serves as a critical pharmacophore that can be extensively modified to enhance biological activity and selectivity [1] [2]. Systematic structure-activity relationship studies have demonstrated that substitutions at various positions of the phthalimide ring significantly influence the compound's therapeutic potential.

Halogenated Phthalimide Derivatives

Halogen substitutions at the 2-, 3-, and 4-positions of the phthalimide ring have emerged as particularly promising modifications [3] [4]. Research indicates that halogenated derivatives exhibit enhanced anticancer and antimicrobial activities with IC50 values ranging from 0.28 to 10 μM [3]. The electron-withdrawing nature of halogens modifies the electronic distribution within the phthalimide system, potentially improving membrane permeability and target binding affinity. Chlorinated derivatives generally demonstrate superior activity compared to brominated or fluorinated analogs, with the para-position showing optimal substitution patterns [1] [4].

Hydroxylated Phthalimide Modifications

Hydroxyl group incorporation at the 3- and 4-positions of the phthalimide ring has shown remarkable effects on biological activity [2]. Studies on hydroxylated phthalimide derivatives reveal a 19.52% enhancement in antioxidant activity compared to unsubstituted analogs [5]. These modifications introduce hydrogen bonding capabilities that stabilize protein-ligand interactions and may serve as important pharmacophore features for PPAR-γ agonist activity [2]. The hydroxyl groups also facilitate additional derivatization opportunities through alkylation or acylation reactions.

Methoxy and Amino Substitutions

Electron-donating groups such as methoxy and amino substituents at the 2-, 3-, and 4-positions demonstrate variable effects on biological activity [1] [6]. Methoxy-substituted phthalimides typically exhibit enhanced anticonvulsant and antimicrobial properties with IC50 values ranging from 0.5 to 5 μM [6]. The electron-donating effect stabilizes the phthalimide system and may improve binding interactions with specific protein targets. Amino-substituted derivatives show particular promise for antimicrobial and anti-inflammatory applications, with activity ranges of 2-15 μM [6] [4].

Tricyclic Phthalimide Systems

Extended aromatic systems incorporating fused ring structures represent a significant advancement in phthalimide modification [7]. Tricyclic phthalimide derivatives demonstrate exceptional activity as HIV-1 integrase inhibitors with IC50 values of 0.1-2 μM [7] [8]. These modifications increase the rigidity of the molecular framework and provide additional hydrophobic interactions with target proteins. The expanded π-electron system also contributes to enhanced binding affinity through π-π stacking interactions.

Ethoxy Linker Modifications

The ethoxy linker connecting the phthalimide group to the β-keto ester represents a critical structural element that significantly influences biological activity, metabolic stability, and pharmacokinetic properties [9] [10].

Chain Length Optimization

Systematic studies of linker chain length reveal that optimal biological activity occurs with 3-4 carbon atom spacers [10] [11]. Methoxy linkers (1 atom) generally show reduced activity, while propoxy and butoxy linkers (3-4 atoms) demonstrate enhanced activity profiles [10]. The four-carbon spacer provides optimal positioning for target protein interactions while maintaining appropriate molecular flexibility [11]. Longer chain lengths, such as pentynyl ethers (6 atoms), show variable activity depending on the specific biological target.

Conformational Flexibility and Rigidity

The balance between conformational flexibility and rigidity plays a crucial role in determining biological activity [12] [10]. Highly flexible linkers such as ethylenedioxy (-OCH2CH2O-) provide good solubility characteristics but may suffer from entropy penalties during protein binding [12]. Conversely, constrained linkers such as propenyl ethers (-OCH=CH-) offer reduced conformational freedom but enhanced metabolic stability [9] [10]. Semi-rigid structures incorporating moderate constraints represent the optimal compromise between flexibility and binding efficiency.

Lipophilicity Modulation

Linker modifications significantly impact compound lipophilicity, affecting cellular permeability and tissue distribution [10]. Propynyl and pentynyl ethers increase ClogP values by approximately 1.2-1.3 units compared to standard ethoxy linkers [10]. This enhanced lipophilicity generally correlates with improved cellular uptake but may compromise aqueous solubility. Chloroethoxy modifications provide intermediate lipophilicity enhancement (+0.8 ClogP units) while potentially offering enhanced selectivity through halogen bonding interactions [9].

Metabolic Stability Considerations

Different linker modifications exhibit varying susceptibility to metabolic degradation [9] [12]. α-Methyl ethoxy linkers demonstrate improved metabolic stability through steric hindrance of enzymatic attack [12]. Unsaturated linkers, particularly those containing triple bonds, show enhanced resistance to oxidative metabolism [9]. These modifications can significantly extend compound half-life and improve therapeutic efficacy.

β-Keto Ester Substitutions

The β-keto ester functionality provides numerous opportunities for structural modification that can dramatically alter biological activity, selectivity, and pharmacokinetic properties [13] [14] [15].

Ester Group Variations

Systematic variation of the ester group reveals significant structure-activity relationships [13] [15]. Methyl esters exhibit rapid hydrolysis rates and high decarboxylation tendency, often leading to reduced biological activity [15]. Propyl and butyl esters demonstrate enhanced activity profiles with slower hydrolysis rates and improved lipophilicity [13]. Benzyl esters provide variable activity depending on aromatic substitution patterns but generally offer fast hydrolysis for potential prodrug applications [15].

Steric Effects and Binding Interactions

The steric bulk of ester substituents influences both target protein binding and metabolic stability [13] [15]. tert-Butyl esters provide maximum steric protection, resulting in very slow hydrolysis and prolonged biological activity [15]. Cyclohexyl esters offer similar steric protection with sustained activity profiles suitable for extended-release applications [15]. However, excessive steric bulk may impair initial target binding, requiring careful optimization.

Decarboxylation Tendency and Prodrug Design

The β-keto ester system's inherent tendency toward decarboxylation provides opportunities for prodrug design [14] [16]. Compounds with high decarboxylation rates, such as methyl and allyl esters, can serve as prodrugs that release active ketone metabolites [16]. This approach enables tissue-selective activation and reduced systemic toxicity. The decarboxylation process follows well-characterized pericyclic mechanisms that can be predictably modulated through structural modifications [16].

Substitution Patterns and Electronic Effects

Substituted phenyl esters offer tunable activity through electronic effects [15]. Electron-withdrawing substituents generally reduce hydrolysis rates and enhance stability, while electron-donating groups accelerate ester cleavage [13]. This tunability enables fine control over pharmacokinetic properties and allows optimization for specific therapeutic applications. The electronic effects also influence the enolate stability, affecting both synthetic accessibility and biological activity.

Structure-Activity Relationship Studies

Influence of Structural Modifications on Activity

Comprehensive structure-activity relationship studies have revealed critical insights into how specific structural modifications influence the biological activity of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate derivatives [3] [17] [4].

Electronic Property Correlations

Quantitative structure-activity relationship analysis demonstrates that electronic properties serve as primary determinants of biological activity [17] [18]. Studies utilizing multiple linear regression analysis reveal correlation coefficients (r) of 0.974 with cross-validated r² values of 0.785 [17]. Key electronic descriptors include HOMO energy levels, dipole moments, and atomic charge distributions. The negative coefficient for HOMO energy indicates that compounds with lower HOMO energies exhibit enhanced biological activity [18]. This relationship suggests that electron-deficient phthalimide systems may demonstrate superior target binding characteristics.

Hydrophobic Interaction Significance

Hydrophobic interactions play a dominant role in determining biological activity across multiple target systems [19] [20]. Three-dimensional QSAR studies using Comparative Molecular Field Analysis reveal that hydrophobic field contributions account for 60-70% of the variance in biological activity [20]. Optimal lipophilicity values (LogP) typically range from 2-4, balancing cellular permeability with aqueous solubility requirements [21]. Compounds exceeding this range often demonstrate reduced activity due to poor bioavailability or excessive protein binding.

Steric Optimization Requirements

Steric considerations significantly influence both binding affinity and selectivity profiles [3] [7]. CoMSIA analysis indicates that bulky substituents in meta and para positions of phenyl rings enhance biological activity [7]. However, excessive steric bulk near the phthalimide nitrogen can impair binding interactions. Molecular volume optimization studies suggest that medium-sized molecules (300-500 Da) provide optimal activity profiles [21]. This size range allows sufficient complexity for selective binding while maintaining favorable ADMET properties.

Hydrogen Bonding Pattern Analysis

Hydrogen bonding capabilities represent critical determinants of binding affinity and specificity [2] [4]. Structure-activity studies identify 2-3 hydrogen bond donors or acceptors as optimal for most biological targets [21]. The carbonyl groups of the phthalimide moiety serve as essential hydrogen bond acceptors, while hydroxyl or amino substituents can provide additional donor capability [2]. Molecular docking studies reveal that specific hydrogen bonding patterns with key amino acid residues determine both affinity and selectivity.

Computational Modeling Approaches

Advanced computational modeling techniques provide essential insights into the molecular mechanisms underlying structure-activity relationships and enable rational drug design strategies [19] [22] [20].

Three-Dimensional QSAR Methodologies

Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis represent the most extensively applied 3D-QSAR techniques for phthalimide derivatives [22] [20]. CoMFA studies achieve cross-validated r² values of 0.688-0.748 with non-cross-validated r² values exceeding 0.996 [22] [20]. These models successfully predict the biological activity of test compounds with high accuracy. CoMSIA analysis incorporates additional molecular similarity indices including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing more comprehensive structure-activity insights [20].

Molecular Docking Investigations

Molecular docking studies elucidate the binding modes and interactions of phthalimide derivatives with target proteins [23] [24] [25]. AutoDock and similar programs achieve binding pose predictions with root-mean-square deviations below 2.0 Å for most complexes [23]. Docking results reveal that phthalimide derivatives primarily interact through hydrogen bonding with key amino acid residues and hydrophobic interactions within protein binding pockets [23]. These studies guide the design of novel derivatives with enhanced binding affinity and selectivity.

Density Functional Theory Calculations

Density Functional Theory calculations provide accurate predictions of electronic properties, molecular geometries, and reactivity patterns. B3LYP functional with 6-311++G(d,p) basis sets represents the most commonly employed computational level. DFT calculations successfully predict vibrational spectra, frontier orbital energies, and charge distributions with high accuracy. HOMO-LUMO energy gaps correlate with chemical reactivity and biological activity, enabling the prediction of compound stability and metabolic susceptibility.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies essential structural features required for biological activity and guides lead optimization efforts [19]. Successful pharmacophore models achieve fit values exceeding 1.5 and demonstrate hit rates above 50% in virtual screening campaigns. These models incorporate hydrophobic regions, hydrogen bonding features, and aromatic ring systems as critical pharmacophore elements [19]. Virtual screening of large compound databases using validated pharmacophore models enables the identification of novel active scaffolds and optimization strategies.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative structure-activity relationship studies provide mathematical models that correlate molecular descriptors with biological activity, enabling the prediction and optimization of compound properties [19] [17] [18] [21].

Multiple Linear Regression Models

Multiple linear regression analysis represents the foundational approach for QSAR model development [17] [18] [21]. The most successful models achieve correlation coefficients exceeding 0.97 with cross-validated r² values of 0.785-0.899 [17] [21]. Key molecular descriptors include electronic properties (HOMO energy, dipole moment), hydrophobic parameters (LogP), and steric factors (molecular volume) [18]. The statistical significance of these models enables reliable prediction of biological activity for untested compounds and guides synthetic prioritization.

Advanced Machine Learning Approaches

Support Vector Regression and other machine learning techniques enable the analysis of high-dimensional descriptor sets containing thousands of molecular properties. These approaches successfully handle non-linear structure-activity relationships and complex descriptor interactions. High-dimensional descriptor selection methods, such as HDSN and WDEM techniques, identify the most relevant molecular features from extensive descriptor sets. Machine learning models often achieve superior predictive accuracy compared to traditional linear regression approaches, particularly for complex biological endpoints.

Hologram QSAR Applications

Hologram QSAR methodology provides fragment-based analysis of structure-activity relationships [7]. The best HQSAR models achieve q² values of 0.802 and r² values of 0.972 using atoms, bonds, and connectivity as fragment distinctions [7]. Fragment size optimization typically employs 2-5 atom fragments with hologram lengths of 61 bins [7]. Contribution maps identify specific molecular fragments that enhance or diminish biological activity, providing direct guidance for structural modifications.

Predictive Model Validation

Rigorous validation procedures ensure the reliability and predictive utility of QSAR models [17] [20] [18]. Cross-validation techniques, including leave-one-out and leave-many-out methods, assess model robustness and generalizability [20]. External test sets comprising 20-30% of the available data evaluate true predictive capability [17]. Successful models demonstrate similar statistical parameters for both training and test sets, indicating genuine predictive power rather than overfitting. Applicability domain analysis defines the structural space within which models provide reliable predictions.